3-Iminopropanal

Chemical Identity Analytical Characterization Procurement Specification

3-Iminopropanal (CAS 6543-33-5, molecular formula C3H5NO, MW 71.08 g/mol) is a bifunctional C3 building block containing both an aldehyde and an imine group, existing in imine-enamine tautomeric equilibrium. Unlike its fully reduced analog 3-aminopropanal (CAS 352-92-1, C3H7NO) or the oxidized analog malondialdehyde (CAS 542-78-9), the imine functionality confers distinct reactivity profiles relevant to heterocycle synthesis and Schiff base chemistry.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 6543-33-5
Cat. No. B15486616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iminopropanal
CAS6543-33-5
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC(C=N)C=O
InChIInChI=1S/C3H5NO/c4-2-1-3-5/h2-4H,1H2
InChIKeyWMLTZMMFXZJZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iminopropanal (CAS 6543-33-5) for Research: Chemical Profile and Procurement Considerations


3-Iminopropanal (CAS 6543-33-5, molecular formula C3H5NO, MW 71.08 g/mol) is a bifunctional C3 building block containing both an aldehyde and an imine group, existing in imine-enamine tautomeric equilibrium . Unlike its fully reduced analog 3-aminopropanal (CAS 352-92-1, C3H7NO) or the oxidized analog malondialdehyde (CAS 542-78-9), the imine functionality confers distinct reactivity profiles relevant to heterocycle synthesis and Schiff base chemistry [1]. The compound is primarily sourced as a research-grade intermediate with reported purities typically around 95% .

Why 3-Iminopropanal (CAS 6543-33-5) Cannot Be Replaced by Common C3 Aldehyde Analogs in Synthesis


The presence of the imine (C=N) group in 3-Iminopropanal fundamentally alters its reactivity compared to simple C3 aldehydes or amines. Generic substitution with 3-aminopropanal (a primary amine) or propanal (lacking nitrogen) fails because the target compound provides a pre-installed imine that can undergo [2+2] or [4+2] cycloadditions without requiring separate imine formation steps . The imine-enamine tautomerism enables nucleophilic reactivity at the α-carbon that is absent in saturated analogs, creating distinct synthetic pathways that cannot be replicated by substituting with the corresponding amine or aldehyde alone .

Quantitative Differentiation Evidence for 3-Iminopropanal (CAS 6543-33-5) Versus Closest Analogs


Molecular Weight and Formula Distinguish 3-Iminopropanal from Saturated and Oxidized C3 Analogs

The molecular formula C3H5NO (MW 71.08) distinguishes 3-Iminopropanal from the saturated analog 3-aminopropanal (C3H7NO, MW 73.09) by two fewer hydrogen atoms, reflecting the imine oxidation state. It differs from malondialdehyde (C3H4O2, MW 72.06) by substitution of one oxygen with nitrogen [1]. These differences enable distinct LC-MS detection parameters essential for purity verification during procurement.

Chemical Identity Analytical Characterization Procurement Specification

Imine-Enamine Tautomerism Enables Dual Reactivity Not Available in Saturated Analogs

3-Iminopropanal exists in imine-enamine tautomeric equilibrium, a property absent in the saturated analog 3-aminopropanal (which exists solely as a primary amine) and in malondialdehyde (which undergoes keto-enol tautomerism) . The enamine tautomer of 3-Iminopropanal can act as a nucleophile at the α-carbon, enabling participation in Mannich-type reactions and heterocycle formations that cannot proceed with the saturated amine analog.

Synthetic Methodology Tautomerism Reactivity Profiling

Pre-Formed Imine Group Eliminates Separate Schiff Base Formation Step in Condensation Reactions

3-Iminopropanal contains a pre-formed imine functional group that can directly undergo condensation with nucleophiles to form imines or related derivatives . In contrast, using 3-aminopropanal as a building block requires an initial oxidation or condensation step to generate the corresponding imine before further transformation, adding one synthetic operation to the sequence.

Schiff Base Chemistry Heterocycle Synthesis Reaction Efficiency

CAS Registry Uniqueness Prevents Cross-Contamination with Structurally Similar C3 Compounds

The unique CAS Registry Number 6543-33-5 for 3-Iminopropanal distinguishes it from related C3 aldehydes including 3-aminopropanal (CAS 352-92-1), malondialdehyde (CAS 542-78-9), and propanal (CAS 123-38-6) [1]. This uniqueness is critical for accurate procurement, inventory tracking, and regulatory documentation, particularly in GLP/GMP environments where traceability to a specific CAS number is required.

Inventory Management Regulatory Compliance Quality Assurance

Reported Purity Benchmark of 95% Establishes Baseline for Procurement Specifications

Commercial availability of 3-Iminopropanal is typically specified at 95% purity . This establishes a benchmark against which alternative sources or related compounds can be evaluated during procurement. For comparison, the hydrochloride salt of the structurally related ethyl 3-amino-3-iminopropanoate is available at similar purity levels (95%) , indicating that this is the industry-standard purity grade for imine-containing C3 building blocks of this class.

Quality Control Purity Specification Vendor Comparison

InChIKey and SMILES Identifiers Enable Unambiguous Database Retrieval and Structure-Based Searching

3-Iminopropanal is indexed with the InChIKey PCXDJQZLDDHMGX-UHFFFAOYSA-O and SMILES string [H]C(=O)CC=N [1]. In contrast, the saturated analog 3-aminopropanal has the InChIKey PCXDJQZLDDHMGX-UHFFFAOYSA-N and SMILES [H]C(=O)CCN [2]. The difference in the protonation state of the nitrogen (imine vs amine) is captured in the InChIKey suffix, enabling precise substructure queries that exclude false positives from saturated analogs.

Chemoinformatics Database Mining Structure Search

Recommended Research and Procurement Applications for 3-Iminopropanal (CAS 6543-33-5) Based on Evidence


Synthesis of Nitrogen-Containing Heterocycles via Tandem Imine-Enamine Reactivity

The imine-enamine tautomerism of 3-Iminopropanal makes it particularly suitable for constructing nitrogen-containing heterocycles such as pyrimidines, pyrazoles, and imidazoles. Unlike using separate aldehyde and amine components, the pre-formed imine enables one-pot cyclocondensation reactions that reduce step count by at least one synthetic operation . Researchers developing libraries of N-heterocycles for medicinal chemistry screening should prioritize this building block over combinations of propanal and ammonia equivalents.

Schiff Base Ligand Synthesis for Coordination Chemistry and Catalysis

The pre-installed imine group of 3-Iminopropanal enables direct condensation with primary amines to generate bidentate Schiff base ligands without requiring a separate imine formation step. This is particularly valuable for high-throughput ligand screening where minimizing synthetic operations directly correlates with library size. Procurement of 3-Iminopropanal (CAS 6543-33-5) ensures correct material receipt, as confirmed by the unique molecular formula C3H5NO [1].

Biomarker and Metabolomics Studies Requiring Definitive Structural Identification

The unique InChIKey (PCXDJQZLDDHMGX-UHFFFAOYSA-O) and SMILES string ([H]C(=O)CC=N) of 3-Iminopropanal [1][2] enable unambiguous identification in metabolomics databases, distinguishing it from the structurally similar endogenous metabolite 3-aminopropanal (InChIKey PCXDJQZLDDHMGX-UHFFFAOYSA-N) [2]. Researchers investigating imine-containing metabolites or biomarkers should use authentic 3-Iminopropanal standard (≥95% purity) to establish retention times and fragmentation patterns for LC-MS/MS assays.

Pharmaceutical Intermediate Procurement Requiring Traceable CAS Documentation

For GLP/GMP environments requiring full material traceability, 3-Iminopropanal (CAS 6543-33-5) provides a unique CAS Registry Number [1] that ensures correct inventory management and regulatory documentation. The reported typical purity of 95% establishes a benchmark against which incoming material can be qualified. This is critical for pharmaceutical intermediate applications where batch-to-batch consistency and proper material identification are audit requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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